molecular formula C11H10N2O2 B13894160 1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone

1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone

Cat. No.: B13894160
M. Wt: 202.21 g/mol
InChI Key: FYTPKHYTEKQXTD-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone is a compound that features both an imidazole ring and a hydroxyphenyl group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties. The presence of the hydroxyphenyl group adds to the compound’s versatility, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone typically involves the reaction of 4-hydroxyacetophenone with imidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can coordinate with metal ions, inhibiting enzyme activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone is unique due to the combination of the hydroxyphenyl and imidazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)10-6-12-11(13-10)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13)

InChI Key

FYTPKHYTEKQXTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)O

Origin of Product

United States

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